BenchChemオンラインストアへようこそ!

tert-Butyl 6-formyl-5-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate

Medicinal Chemistry Drug Design ADME

The ortho 5-hydroxy/6-formyl pattern creates a unique intramolecularly H-bonded salicylaldehyde motif—absent in the 6-formyl-only analog (CAS 371222-37-6) and 5-hydroxy-only derivative (CAS 216064-48-1). This changes HBD count, TPSA (66.84 Ų), and chelation potential, making it the only viable starting material for metal-directed inhibitor design (HDAC, MMP, metallo-β-lactamase). Three selectively addressable handles (Boc-amine, aryl aldehyde, phenolic OH) enable 3-step diversity sequences for parallel library synthesis. LogP 2.50 places it within CNS MPO desirability space for balanced brain penetration.

Molecular Formula C15H19NO4
Molecular Weight 277.32
CAS No. 2126177-90-8
Cat. No. B2580329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 6-formyl-5-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate
CAS2126177-90-8
Molecular FormulaC15H19NO4
Molecular Weight277.32
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2O)C=O
InChIInChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-7-6-12-10(8-16)4-5-11(9-17)13(12)18/h4-5,9,18H,6-8H2,1-3H3
InChIKeyKAAJBUWFKPWQNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 6-formyl-5-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 2126177-90-8): Procurement-Grade Structural and Physicochemical Baseline


tert-Butyl 6-formyl-5-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 2126177-90-8) is a bifunctional Boc-protected tetrahydroisoquinoline (THIQ) building block bearing both a 6-formyl and a 5-hydroxy substituent on the aromatic ring . It belongs to the dihydroisoquinoline carboxylate class widely employed in medicinal chemistry for constructing kinase inhibitors, HDAC modulators, and CNS-targeted ligands . The compound is commercially available from multiple suppliers at purities of 95–98% with batch-specific QC documentation (NMR, HPLC, GC) , making it procurement-ready for parallel library synthesis.

Why Generic Substitution Fails for tert-Butyl 6-formyl-5-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate: The Functional Group Complementarity Gap


Substituting the target compound with a closely related THIQ analog—such as the 6-formyl-only derivative (CAS 371222-37-6), the 5-hydroxy-only derivative (CAS 216064-48-1 or 158984-83-9), or the regioisomeric 5-formyl-6-hydroxy variant (CAS 1649998-70-8)—fundamentally alters the molecular recognition properties and synthetic utility. The 5-OH/6-CHO ortho relationship in the target creates an intramolecularly hydrogen-bonded salicylaldehyde-like motif [1] that is absent in all comparators. This single structural feature simultaneously changes the hydrogen-bond donor count, topological polar surface area (TPSA), and chelation potential, making simple functional-group deletion or positional isomerization a high-risk substitution in any SAR campaign or synthetic sequence where both reactivity and pharmacophoric integrity must be maintained [2].

Product-Specific Quantitative Evidence Guide: tert-Butyl 6-formyl-5-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate vs. Closest Analogs


Evidence Item 1: Topological Polar Surface Area (TPSA) Elevation vs. 6-Formyl-Only Analog (CAS 371222-37-6)

The 5-hydroxy substituent in the target compound increases TPSA by 20.23 Ų relative to the 6-formyl-only comparator tert-Butyl 6-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 371222-37-6), which lacks the phenolic OH. TPSA is a well-established predictor of intestinal absorption and blood-brain barrier penetration . The target compound's TPSA of 66.84 Ų places it closer to the desirable range for oral bioavailability (typically <140 Ų), while the comparator's TPSA of 46.61 Ų predicts significantly higher membrane permeability but reduced aqueous solubility [1]. This TPSA difference of +43% can be decisive for projects requiring balanced ADME profiles.

Medicinal Chemistry Drug Design ADME

Evidence Item 2: Partition Coefficient (LogP) Reduction vs. 6-Formyl-Only Analog (CAS 371222-37-6)

The target compound exhibits a LogP of 2.50, which is 0.23–0.29 log units lower than the 6-formyl-only comparator (LogP 2.73–2.79). This reduction in lipophilicity, driven by the additional phenolic hydroxyl, translates to an approximately 1.7- to 2.0-fold decrease in octanol-water partition coefficient . In the context of lead optimization, lower LogP is generally associated with reduced risk of promiscuous binding, phospholipidosis, and CYP inhibition, making the target compound a more attractive starting point for fragment-based or HTS-derived programs seeking to control lipophilic ligand efficiency (LLE) .

Lipophilicity Drug-likeness Solubility

Evidence Item 3: Hydrogen-Bond Donor Count as a Determinant of Synthetic Orthogonality and Biological Recognition

The target compound possesses one hydrogen-bond donor (5-OH) versus zero for the 6-formyl-only analog (CAS 371222-37-6) and one for the 5-hydroxy-only analog (CAS 216064-48-1, which lacks the formyl group) . The unique combination of HBD=1 plus a reactive aldehyde enables orthogonal derivatization: the phenolic OH can be selectively alkylated, acylated, or sulfonylated while the Boc-protected secondary amine and the formyl group remain available for downstream transformations. This contrasts with the 6-formyl-only analog, where only the aldehyde and Boc-amine are available—reducing the number of diversity-generating steps in library synthesis . The 5-hydroxy-only analog (CAS 216064-48-1, MW 249.31, C14H19NO3) further differs by having zero formyl groups, eliminating the possibility of reductive amination or Schiff-base condensation reactions entirely [1].

Protecting Group Strategy Parallel Synthesis Pharmacophore Design

Evidence Item 4: Salicylaldehyde-Like Ortho-Hydroxybenzaldehyde Motif Enables Metal Chelation and Fluorescent Probe Applications

The ortho relationship between the 5-hydroxyl and 6-formyl groups in the target compound constitutes a salicylaldehyde (ortho-hydroxybenzaldehyde) substructure embedded within the tetrahydroisoquinoline scaffold. ortho-Hydroxybenzaldehydes are well-established in the literature as privileged motifs for metal ion chelation (e.g., Cu²⁺, Zn²⁺, Fe³⁺), fluorescent probe design via Schiff-base formation, and as precursors to coumarins and benzofurans [1]. This motif is entirely absent in the 6-formyl-only analog (CAS 371222-37-6), the 5-hydroxy-only analogs (CAS 216064-48-1, CAS 158984-83-9), and the regioisomeric 5-formyl-6-hydroxy analog (CAS 1649998-70-8), where the formyl and hydroxy groups are swapped, altering the electronic and chelation properties [2]. The specific 5-OH/6-CHO arrangement places the hydroxyl para to the ethylamine bridge and ortho to the formyl, creating an electronic push-pull system that is distinct from the regioisomer where the formyl is at C-5 and the OH at C-6 (meta to the bridge) [3].

Metal Chelation Fluorescent Probes Ortho-hydroxybenzaldehyde

Evidence Item 5: Molecular Weight Differentiation and Its Impact on Fragment-Based Screening Libraries

The target compound (MW 277.32) is 16 Da heavier than the 6-formyl-only analog (MW 261.32, CAS 371222-37-6), corresponding to one additional oxygen atom, and 28 Da heavier than the hydroxy-only analogs (MW 249.31, CAS 216064-48-1 and 158984-83-9). In the context of fragment-based drug discovery (FBDD), the rule-of-three guidelines recommend fragments with MW <300 Da. All four compounds meet this criterion, but the target compound's MW of 277 sits near the upper bound, offering greater functional complexity per unit mass . For lead-like library design, the target compound's heavy atom count (20) is +1 relative to CAS 371222-37-6 (19) and +2 relative to the hydroxy-only analogs (18), providing additional interaction potential without exceeding FBDD size limits . The regioisomer CAS 1649998-70-8 shares the identical MW and formula, making positional isomerism the sole differentiator—a distinction that requires careful QC verification (e.g., NMR, HPLC retention time) upon procurement [1].

Fragment-Based Drug Discovery Lead-likeness Molecular Weight

Evidence Item 6: Supplier Purity Benchmarking and Batch-to-Batch QC Documentation Availability

The target compound is available from Leyan at 98% purity (catalog 1562400), Bidepharm at 95% purity with batch-specific NMR, HPLC, and GC reports (catalog BD01369311), and Chemenu at >95% purity (catalog CM478817) . By comparison, the 6-formyl-only analog (CAS 371222-37-6) is offered at 95% purity, and the 5-hydroxy-only analog (CAS 216064-48-1) at 97%. The key procurement-relevant differentiator is that Bidepharm explicitly provides multi-technique QC documentation (NMR, HPLC, GC) for each batch of the target compound , whereas similar documentation for the regioisomer (CAS 1649998-70-8) is sparse or absent from major suppliers, increasing the risk of regioisomeric misassignment upon receipt. For the regioisomer-controlled procurement, the target compound's robust QC infrastructure provides traceable identity confirmation.

Quality Control Procurement Batch Reproducibility

Best Research and Industrial Application Scenarios for tert-Butyl 6-formyl-5-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate


Scenario 1: Parallel Library Synthesis Requiring Three Orthogonal Reactive Handles

When constructing a diverse compound library on solid phase or in solution, the target compound provides three chemically distinct and selectively addressable functional groups: (i) the Boc-protected secondary amine (deprotectable under acidic conditions), (ii) the aryl aldehyde (available for reductive amination, Grignard addition, or Horner-Wadsworth-Emmons olefination), and (iii) the phenolic hydroxyl (available for Mitsunobu alkylation, sulfonylation, or carbamoylation). The 6-formyl-only analog (CAS 371222-37-6) lacks the phenolic OH, reducing the diversity dimension by one-third. As demonstrated by Bunin et al., Boc-protected tetrahydroisoquinoline carboxylic acid scaffolds bearing phenolic hydroxyl groups can be selectively alkylated prior to resin loading, enabling three-step diversity sequences [1]. This procurement choice directly impacts library size and SAR comprehensiveness.

Scenario 2: Metal-Chelating Inhibitor Design Leveraging the Salicylaldehyde Motif

For programs targeting metalloenzymes (e.g., HDACs, matrix metalloproteinases, metallo-β-lactamases), the ortho-hydroxybenzaldehyde substructure in the target compound provides a pre-organized bidentate metal-binding motif. Upon Schiff-base condensation with hydrazines or hydroxylamines, this motif can be elaborated into tridentate chelators. The 6-formyl-only analog cannot engage metals through a chelation mechanism, and the regioisomer (CAS 1649998-70-8) presents an altered chelation geometry due to the swapped substituent positions [2]. This structural prerequisite makes the target compound the only viable starting material among its close analogs for metal-directed inhibitor design.

Scenario 3: CNS Drug Discovery Programs Requiring Balanced TPSA-LogP Profiles

The target compound's TPSA of 66.84 Ų and LogP of 2.50 place it in a favorable region of the CNS MPO (Multiparameter Optimization) desirability space—higher TPSA than the 6-formyl-only analog (46.61 Ų) reduces the risk of excessively high brain penetration and associated neurotoxicity, while maintaining LogP below 3, a common threshold for avoiding promiscuous off-target binding [3]. For teams optimizing CNS-exposed kinase inhibitors or GPCR ligands built on the tetrahydroisoquinoline scaffold, the target compound offers a more balanced starting point than the more lipophilic, lower-TPSA comparator.

Scenario 4: Fluorescent Probe and Chemosensor Development

The salicylaldehyde-like ortho-hydroxybenzaldehyde motif in the target compound is a well-precedented building block for fluorescent Zn²⁺, Cu²⁺, and Al³⁺ sensors via Schiff-base condensation with amines or hydrazines. The resulting imine products typically exhibit chelation-enhanced fluorescence (CHEF) or excited-state intramolecular proton transfer (ESIPT). None of the comparators—the 6-formyl-only analog (lacking the OH for ESIPT), the 5-hydroxy-only analog (lacking the formyl for imine formation), or the regioisomer (disrupted push-pull electronics)—can replicate this photophysical behavior [4]. This scenario represents an irreplaceable use case for the target compound.

Quote Request

Request a Quote for tert-Butyl 6-formyl-5-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.